![molecular formula C12H11FN2O B2812237 2-[(4-Fluorophenyl)methyl]-6-methylpyridazin-3-one CAS No. 219865-66-4](/img/structure/B2812237.png)
2-[(4-Fluorophenyl)methyl]-6-methylpyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Fluorophenyl)methyl]-6-methylpyridazin-3-one is a chemical compound that has gained significant attention in scientific research. It is a pyridazine derivative that has shown potential in various biological and medicinal applications.
Mecanismo De Acción
The mechanism of action of 2-[(4-Fluorophenyl)methyl]-6-methylpyridazin-3-one is not fully understood. However, it has been suggested that the compound induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of specific enzymes that are essential for cell survival. It also inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-Fluorophenyl)methyl]-6-methylpyridazin-3-one has several biochemical and physiological effects. It has been found to reduce the expression of specific genes that are involved in cancer cell proliferation and survival. It also increases the production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, it has been shown to reduce the levels of pro-inflammatory cytokines, thereby reducing inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(4-Fluorophenyl)methyl]-6-methylpyridazin-3-one in lab experiments is its high yield synthesis method, which makes it practical for large-scale production. Additionally, the compound has been extensively studied and has shown promising results in various biological and medicinal applications. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in specific applications.
Direcciones Futuras
There are several future directions for the research and development of 2-[(4-Fluorophenyl)methyl]-6-methylpyridazin-3-one. One of the most promising areas of research is the development of new derivatives with improved anticancer activity and reduced toxicity. Additionally, further studies are needed to understand the mechanism of action of the compound fully. This will enable researchers to optimize its use in specific applications and develop new drugs that target specific diseases. Finally, the compound's potential in combination therapy with other drugs should be investigated to improve its efficacy and reduce side effects.
In conclusion, 2-[(4-Fluorophenyl)methyl]-6-methylpyridazin-3-one is a promising compound with potential in various biological and medicinal applications. Its synthesis method is practical for large-scale production, and it has shown potent anticancer, anti-inflammatory, and antioxidant activity. Further research is needed to fully understand its mechanism of action and optimize its use in specific applications.
Métodos De Síntesis
The synthesis of 2-[(4-Fluorophenyl)methyl]-6-methylpyridazin-3-one involves the reaction of 4-fluorobenzyl bromide with 2-amino-5-methylpyridazine in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final compound. The yield of the synthesis method is relatively high, making it a practical method for large-scale production.
Aplicaciones Científicas De Investigación
2-[(4-Fluorophenyl)methyl]-6-methylpyridazin-3-one has been extensively studied for its potential in various biological and medicinal applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including lung, breast, and colon cancer. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease.
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-9-2-7-12(16)15(14-9)8-10-3-5-11(13)6-4-10/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNLIVRSMVOMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorophenyl)methyl]-6-methylpyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2812155.png)
![N-cyclopentyl-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2812156.png)
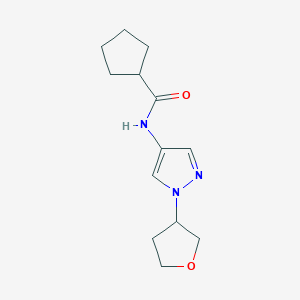
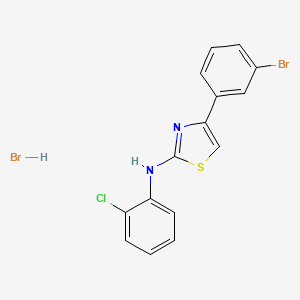
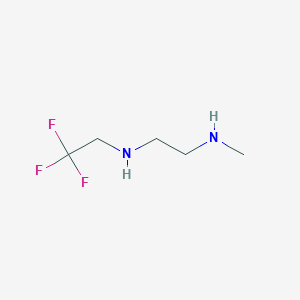
![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2812164.png)


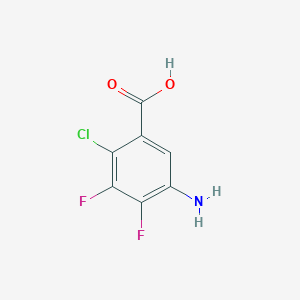


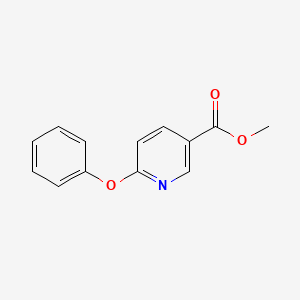
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2812175.png)
